Naphthalene, hexabromo-

Description

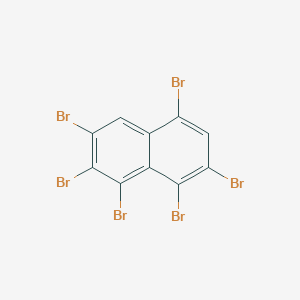

Naphthalene, hexabromo- (C₁₀H₄Br₆) is a polybrominated naphthalene (PBN) derivative characterized by six bromine atoms substituted at various positions on the naphthalene ring. This compound belongs to a broader class of halogenated aromatic hydrocarbons, which are notable for their thermal stability, flame-retardant properties, and environmental persistence. Its high bromine content likely enhances its resistance to degradation and influences its toxicological profile, making it relevant in industrial and environmental contexts .

Properties

CAS No. |

56480-06-9 |

|---|---|

Molecular Formula |

C10H2Br6 |

Molecular Weight |

601.5 g/mol |

IUPAC Name |

1,2,3,5,7,8-hexabromonaphthalene |

InChI |

InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H |

InChI Key |

NOXBHKAVWHWFDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .

Industrial Production Methods

Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Reactions of Tetrabromo- and Tribromonaphthalenes

The reaction of \textbf{6} with sodium methoxide formed compounds \textbf{10} and 3,5,8-tribromonaphthalen-1-ol (\textbf{16}) . Bromination of \textbf{9} and \textbf{16} with

in dichloromethane at room temperature produced 2,3,5,8-tetrabromo-1-methoxynaphthalene (\textbf{14}) and 2,3,4,5,8-pentabromonaphthalen-1-ol (\textbf{18}), respectively, while compound \textbf{10} did not react under the same conditions .

Elimination and Thermolysis Reactions

Pyridine-induced elimination of hexabromide \textbf{3} afforded 1,4,6-tribromonaphthalene (\textbf{21}) in 99% yield, and thermolysis of the hexabromide \textbf{3} gave mainly 1,4,6,7-tetrabromonaphthalene (\textbf{22}) . Tetrabromide \textbf{22} was transformed to 1,4,6,7-tetramethoxynaphthalene (\textbf{23}) by a copper-assisted nucleophilic substitution reaction .

Molecular dynamics study

Naphthalene molecules are dehydrogenated and ring-opened to form aromatic radicals,

–

small molecules, and chain radicals .

Effects of Chloride and Sodium

activates the H on the naphthalene molecule, forming a C-H-Cl bond, accelerating C-H bond breakage and dehydrogenation, "escaping" from the naphthalene molecule with HCl gas, disrupting the cyclic energy balance of the naphthalene molecule, and providing acceleration for subsequent ring opening and cleavage .

forms hydrogen bonds with hydrogen atoms on naphthalene molecules, and the H atom is activated, causing C-H to break and dissociate unstable HNa, which then decomposes into

and

.

Scientific Research Applications

Naphthalene, hexabromo- has several scientific research applications, including:

Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Naphthalene, hexabromo- | C₁₀H₄Br₆ | ~627.5 | Low solubility, high thermal stability |

| 1-Bromo-2-(dibromomethyl)naphthalene | C₁₁H₇Br₃ | 373.8 | Reactive in alkylation reactions |

| Hexabromodiphenyl Ether | C₁₂H₄Br₆O | 643.7 | POP, endocrine disruptor |

Research Findings and Challenges

- Toxicological Data Gaps: Direct studies on hexabromo-naphthalene are scarce. Mechanistic insights are inferred from methylnaphthalenes and brominated diphenyl ethers, which highlight risks of hepatic/renal toxicity and carcinogenicity .

- Environmental Persistence : Like HexaBDE, hexabromo-naphthalene may resist degradation due to bromine’s stabilizing effects, necessitating regulatory scrutiny under frameworks like the Stockholm Convention .

- Synthetic Challenges : Introducing six bromines onto naphthalene requires precise control to avoid side reactions, as seen in the synthesis of 8-bromo-trimethoxy-naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.